molecular formula C13H21NO5 B13471222 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B13471222
M. Wt: 271.31 g/mol
InChI Key: HLRWVFDJFRAKPA-UHFFFAOYSA-N
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Description

3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the tert-butoxycarbonyl (Boc) group: This step involves the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Alcohols, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can interact with enzymes or receptors, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: is similar to other Boc-protected amine compounds, such as Boc-protected lysine or arginine derivatives.

    Bicyclic compounds: Similar bicyclic compounds include norbornane derivatives and other oxabicyclohexane compounds.

Uniqueness

The uniqueness of this compound lies in its combination of a Boc-protected amine group with a rigid bicyclic structure. This combination provides both chemical reactivity and structural stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-5-8-13(9(15)16)6-12(4,7-13)18-8/h8H,5-7H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

HLRWVFDJFRAKPA-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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